molecular formula C14H21N3O2 B12107576 Dabigatran Etexilate iMpurity I

Dabigatran Etexilate iMpurity I

Cat. No.: B12107576
M. Wt: 263.34 g/mol
InChI Key: QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Dabigatran Etexilate Impurity I, also known as the Isopropyl Ester Analog or Dabigatran Impurity H, is a chemical impurity of the active pharmaceutical ingredient (API) Dabigatran Etexilate . This compound is an important analytical reference standard used in pharmaceutical research and development for quality control and regulatory compliance. Its primary application is in the development and validation of analytical methods, such as chromatography, to monitor, identify, and quantify the presence of this specific impurity in Dabigatran Etexilate drug substances and products . This ensures the safety, efficacy, and purity of the final pharmaceutical preparation, as impurities can potentially affect the therapeutic value of a drug. The parent drug, Dabigatran Etexilate, is an oral prodrug that is rapidly converted to its active form, Dabigatran, a direct thrombin inhibitor . It is a competitive, reversible anticoagulant that binds to the active site of thrombin, preventing the conversion of fibrinogen to fibrin, which is a crucial step in the coagulation cascade . Studying and controlling related substances like Impurity I is therefore critical for understanding the drug's manufacturing process, stability, and overall safety profile. Chemical Information: • Chemical Name: isopropyl 3-(2-(((4-(N-((hexyloxy)carbonyl)carbamimidoyl)phenyl)amino)methyl)-1-methyl-N-(pyridin-2-yl)-1H-benzo[d]imidazole-5-carboxamido)propanoate • CAS Registry Number: 1610758-19-4 • Molecular Formula: C 35 H 43 N 7 O 5 • Molecular Weight: 641.76 g/mol This product is intended for Research Use Only and is not intended for diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

hexyl N-(4-aminobenzenecarboximidoyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H21N3O2/c1-2-3-4-5-10-19-14(18)17-13(16)11-6-8-12(15)9-7-11/h6-9H,2-5,10,15H2,1H3,(H2,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNEVYUOYQNDIEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCOC(=O)NC(=N)C1=CC=C(C=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of Dabigatran Etexilate iMpurity I can be traced back to the synthetic routes used for Dabigatran Etexilate. One common method involves the use of N-hexyl-4-nitrophenyl carbonate as a synthon, which helps in reducing the formation of potential impurities . The preparation involves several steps, including nucleophilic substitution, amidine formation, and esterification. Industrial production methods focus on optimizing reaction conditions to minimize the formation of impurities and ensure high yield and purity of the final product .

Chemical Reactions Analysis

Structural Identification and Analytical Characterization

Impurity I is detected via HPLC-UV/ESI-MS with a retention time of 8.335 minutes . Key spectral data includes:

PropertyValueSource
Retention time (min)8.335
[M+H]⁺ (m/z)614.30
Molecular formulaC₃₁H₄₀N₈O₇ (proposed)
Purity in Pradaxa® capsules0.020% (area)

The impurity’s structure is hypothesized to involve incomplete acylation during the synthesis of dabigatran etexilate or hydrolysis of intermediates . ESI-MS fragmentation patterns suggest modifications in the carbamate or amidine groups .

Degradation Pathways

  • Acidic Hydrolysis :
    Exposure to acidic conditions (e.g., HCl) hydrolyzes the carbamate linkage, producing Impurity I as a degradation byproduct .

    • Reaction :
      Dabigatran etexilate + H⁺ → Impurity I + ethanol + CO₂ .

  • Oxidative Stress :
    Oxidative agents (e.g., H₂O₂) modify the amidine group, leading to Impurity I via N-oxidation or ring-opening .

Control Strategies

To minimize Impurity I formation, critical process parameters include:

  • Temperature Optimization : Maintaining ≤50°C during acylation reduces side reactions .

  • Stoichiometric Precision : Controlled use of n-hexyl chloroformate prevents over-acylation .

  • Purification Techniques :

    • Chromatographic separation (C18 columns) removes Impurity I .

    • Crystallization in acetone/water mixtures enhances purity .

Regulatory and Analytical Implications

  • ICH Guidelines : Impurity I levels must remain below 0.15% in the final API .

  • Detection Methods :

    • HPLC : Gradient elution with acetonitrile/0.1% formic acid .

    • LC-MS/MS : Confirms structural integrity via m/z 614.30 → 483.20 fragmentation .

Comparative Occurrence in Commercial Batches

Sample SourceImpurity I (% Area)Reference
API Batch 10.007
Pradaxa® Capsules0.020
Stress-Tested API0.034

Scientific Research Applications

Dabigatran Etexilate iMpurity I is primarily studied in the context of pharmaceutical research to understand its impact on the purity and efficacy of Dabigatran Etexilate. Analytical methods such as LC-MS are used to detect and quantify this impurity in pharmaceutical formulations . Research also focuses on developing methods to minimize its formation during synthesis and to ensure the safety and efficacy of the final drug product .

Mechanism of Action

As an impurity, Dabigatran Etexilate iMpurity I does not have a direct mechanism of action like the active drug Dabigatran. its presence can interfere with the intended pharmacological effects of Dabigatran by affecting its purity and stability. The molecular targets and pathways involved are primarily related to the degradation and stability of the active pharmaceutical ingredient .

Comparison with Similar Compounds

Structural and Functional Comparison with Related Compounds

Structural Analogues of Dabigatran Etexilate

Dabigatran etexilate mimics, such as compound I-8 (containing 2-hydroxymethyl-3,5,6-trimethylpyrazine, HTMP), were designed to retain thrombin inhibitory activity while reducing bleeding risks. Unlike NDE, these mimics incorporate a tricyclic fused scaffold, enhancing binding affinity to thrombin’s active site. Compound I-8 demonstrated comparable anticoagulant efficacy to dabigatran in vivo but with a 40% lower bleeding risk due to its reversible binding mechanism .

Novel Thrombin Inhibitors (e.g., ZXX-4)

Compounds like ZXX-4, identified via structure-based virtual screening, prolong thrombin time similarly to dabigatran (180 s detection limit) but exhibit higher platelet aggregation rates (15–20% increase over dabigatran) . This contrasts with NDE, which lacks therapeutic activity and instead poses carcinogenic risks.

Parameter NDE Dabigatran Etexilate Compound I-8 ZXX-4
Primary Activity Mutagenic impurity Thrombin inhibition Thrombin inhibition Thrombin inhibition
Key Structural Feature Nitroso group Ethyl ester prodrug HTMP-tricyclic scaffold Pyrazine derivative
Bleeding Risk N/A Moderate Low Not reported
Toxicity Carcinogenic (NDSRI) Mitochondrial ROS-mediated cytotoxicity Reduced bleeding risk Higher platelet aggregation

Analytical Methodologies

  • NDE : Quantified via LC-MS/MS with electrospray ionization, achieving a linear range of 0.25–50 ng/mL and precision (RSD < 5%) .
  • Dabigatran Etexilate : Analyzed using fluorimetry (λₑₓ/λₑₘ: 280/380 nm) or validated LC-MS for pharmacokinetic studies (bioavailability: 3–7%) .
  • Deuterium-Labeled Analogs : Synthesized for stable isotope tracing in LC/MS, enhancing detection accuracy .

Regulatory and Clinical Implications

  • NDE : Subject to ICH M7(R1) guidelines, requiring control below 96 ng/day. Batch rejection occurs if limits are exceeded .

Biological Activity

Dabigatran etexilate is a direct thrombin inhibitor used primarily for the prevention of thromboembolic events. Its biological activity is closely linked to its active form, dabigatran, which is generated after the prodrug is metabolized in the body. This article explores the biological activity of "Dabigatran Etexilate Impurity I," including its pharmacological effects, synthesis, and analytical characterization.

Overview of Dabigatran Etexilate

Dabigatran etexilate (DE) is a small molecule prodrug that undergoes rapid absorption and conversion to dabigatran by plasma and hepatic esterases. The active form, dabigatran, inhibits thrombin, preventing the conversion of fibrinogen to fibrin, thereby inhibiting thrombus formation . The pharmacokinetics of dabigatran include a peak plasma concentration occurring approximately 2 hours post-administration, with a terminal elimination half-life of 12-14 hours .

Impurity Profile

The impurity profile of dabigatran etexilate is critical for its safety and efficacy. Impurity I has been identified as a significant component in various formulations. Understanding its biological activity is essential for assessing the overall pharmacological profile of dabigatran etexilate.

Table 1: Impurity Profile of Dabigatran Etexilate

Impurity NameMolecular WeightRetention Time (min)Biological Activity
Impurity I614.308.335Unknown
Impurity A483.209.935Moderate binding
Impurity B628.308.984Low activity

Analytical Methods for Characterization

Various analytical methods have been employed to characterize dabigatran etexilate and its impurities:

  • High-Performance Liquid Chromatography (HPLC) : A precise method developed for analyzing dabigatran and its impurities indicated successful separation and quantification .
  • Mass Spectrometry (MS) : Electrospray ionization mass spectrometry (ESI-MS) confirmed the identities of the impurities in both active pharmaceutical ingredients (API) and commercial products like Pradaxa .
  • Nuclear Magnetic Resonance (NMR) : Comparative NMR spectral data provided insights into the structural characteristics of impurities .

Biological Activity of Impurity I

The specific biological activity of "this compound" remains largely uncharacterized in existing literature. However, several studies have indicated that impurities can exhibit varying degrees of pharmacological activity:

  • Binding Affinity : Screening assays showed moderate binding of some impurities to various receptors, although no significant binding was noted for dabigatran itself .
  • Safety Concerns : The presence of impurities like Impurity I must be monitored due to potential safety implications, as they could influence the overall pharmacological profile or contribute to adverse effects.

Case Study 1: Pharmacokinetics in Healthy Subjects

A study evaluated the pharmacokinetics of dabigatran etexilate in healthy elderly subjects, revealing bioequivalence between different formulations. The study highlighted that trace amounts of impurities did not significantly alter the pharmacokinetic parameters or safety profile .

Case Study 2: Long-term Safety Analysis

The RELY-ABLE extension study assessed long-term safety in patients with non-valvular atrial fibrillation treated with dabigatran etexilate. Results indicated that while dabigatran was effective in preventing strokes, monitoring for impurities was essential to ensure patient safety over extended periods .

Q & A

Basic Research Questions

Q. What analytical methods are validated for identifying and quantifying Dabigatran Etexilate Impurity I in pharmaceutical formulations?

  • Methodological Answer : A stability-indicating HPLC method using a gradient elution system (ammonium formate buffer and acetonitrile) on an Inertsil ODS-3V column (150 mm × 4.6 mm, 5 μm) is recommended. Forced degradation studies under acid/base hydrolysis, oxidation, and photolytic conditions should be conducted to validate the method’s specificity. LC-MS with electrospray ionization (ESI) is critical for structural characterization of impurities, especially when distinguishing between degradation products and process-related impurities. Validation should adhere to ICH guidelines, including parameters like linearity (e.g., 0.05–150% of the target concentration), precision (RSD <2%), and robustness .

Q. How should forced degradation studies be designed to evaluate the formation pathways of Impurity I?

  • Methodological Answer : Subject Dabigatran Etexilate to accelerated stress conditions:

  • Acidic/alkaline hydrolysis : 0.1–1.0 M HCl/NaOH at 60–80°C for 24–72 hours.
  • Oxidative stress : 3–30% H₂O₂ at room temperature for 6–24 hours.
  • Photolysis : Expose to UV light (ICH Q1B conditions).
    Use semi-preparative HPLC to isolate degradation products, followed by LC-MS/MS and NMR for structural elucidation. Neutral hydrolysis is particularly critical for generating Impurity I, which can be characterized via reaction mechanisms (e.g., ester cleavage or cyclization) .

Q. What regulatory frameworks guide impurity profiling for Dabigatran Etexilate?

  • Methodological Answer : Follow ICH Q3A (R2) and Q3B (R2) guidelines for reporting, identifying, and qualifying impurities. Impurity thresholds depend on the daily dose:

  • Identification threshold : ≥0.10% for a 150 mg dose.
  • Qualification threshold : ≥0.15%.
    Ensure method validation includes specificity for all known impurities (e.g., 22 identified in API batches) and degradation products. Cross-validate with pharmacopeial monographs if available .

Advanced Research Questions

Q. How can discrepancies in impurity quantification between HPLC and LC-MS methods be resolved?

  • Methodological Answer : Discrepancies often arise due to differences in detection sensitivity (UV vs. MS) or mobile phase compatibility. To harmonize results:

  • Optimize chromatographic conditions (e.g., column temperature, gradient slope) using Design of Experiments (DoE) tools like Full Factorial Design.
  • Use deuterium-labeled analogs (e.g., [²H₇]-Dabigatran Etexilate) as internal standards in LC-MS to correct for ionization variability.
  • Perform cross-validation by spiking impurities into placebo matrices and comparing recovery rates across methods .

Q. What challenges exist in synthesizing isotopically labeled Impurity I for use as an analytical reference standard?

  • Methodological Answer : Key challenges include:

  • Isotopic enrichment : Ensure >98% deuterium incorporation via multi-step synthesis (e.g., nitration of [²H₅]-bromobenzene, followed by Pinner reaction and cyclization).
  • Stability : Verify labeled compounds resist deuterium exchange under storage conditions (e.g., pH 7.4 buffer, 4°C).
  • Chromatographic separation : Confirm baseline resolution from unlabeled impurities using high-resolution LC-MS. Labeled standards are critical for quantifying low-abundance impurities in pharmacokinetic studies .

Q. How can stability-indicating methods differentiate Impurity I from co-eluting degradation products?

  • Methodological Answer :

  • Method Development : Employ a Quality by Design (QbD) approach to optimize column selectivity (e.g., C18 vs. phenyl-hexyl phases) and mobile phase pH (2.5–4.5).
  • Mass Spectrometry : Use high-resolution MS (HRMS) to distinguish isobaric impurities via exact mass measurements (e.g., Impurity I vs. hydroxylated derivatives).
  • Degradation Kinetics : Monitor impurity formation rates under stress conditions to identify dominant degradation pathways (e.g., Impurity I forms preferentially in neutral hydrolysis vs. oxidation) .

Data Contradiction Analysis

Q. How should conflicting data on impurity stability across studies be addressed?

  • Methodological Answer : Discrepancies may arise from variations in stress conditions (e.g., H₂O₂ concentration, light intensity). To reconcile findings:

  • Replicate experiments using standardized ICH protocols.
  • Conduct Arrhenius studies to extrapolate degradation rates to real-time storage conditions.
  • Use multivariate analysis (e.g., PCA) to identify critical factors (pH, temperature) influencing impurity profiles .

Tables for Key Findings

Stress Condition Major Impurities Formed Characterization Techniques Reference
Acidic HydrolysisImpurity I, Carboxylic acid derivativeLC-MS, NMR
Neutral HydrolysisImpurity I (dominant)Semi-preparative HPLC, FT-IR
OxidationN-oxide derivativesHRMS, ESI-MS/MS

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.